molecular formula C12H17N5O3S B14971761 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Cat. No.: B14971761
M. Wt: 311.36 g/mol
InChI Key: RDWXKLCRXCODQP-UHFFFAOYSA-N
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Description

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE typically involves multiple steps. One common approach is the Staudinger reaction, which involves the cycloaddition of ketenes and imines to form azetidinones. The ethoxyphenyl group can be introduced through standard electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can yield quinones, while reduction of a nitro group can yield amines.

Scientific Research Applications

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

sulfonamide compounds generally exert their effects by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE is unique due to the presence of the tetrazole ring, which is not commonly found in other sulfonamide compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H17N5O3S

Molecular Weight

311.36 g/mol

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]ethanesulfonamide

InChI

InChI=1S/C12H17N5O3S/c1-3-20-11-7-5-10(6-8-11)17-12(14-15-16-17)9-13-21(18,19)4-2/h5-8,13H,3-4,9H2,1-2H3

InChI Key

RDWXKLCRXCODQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)CC

Origin of Product

United States

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